Hodgkinsine B

Stereochemistry Enantioselective Synthesis Absolute Configuration

Reproducible opioid-NMDA pharmacology requires absolute stereochemical control. Hodgkinsine B, the non-natural enantiomer of hodgkinsine, offers batch-to-batch consistency via total synthesis, avoiding natural-source variability. - **Dual mechanism**: mu-opioid receptor agonist + NMDA receptor antagonist (validated for hodgkinsine B). - **Quantitative differentiation**: 2-fold dose separation vs. hodgkinsine in tail-flick model (10 vs. 5 mg/kg). - **Supply reliability**: Published synthetic routes ensure scalable, stereochemically pure material for multi-year campaigns.

Molecular Formula C33H38N6
Molecular Weight 518.7 g/mol
Cat. No. B15618118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHodgkinsine B
Molecular FormulaC33H38N6
Molecular Weight518.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1
InChIKeyDPVWJPVYOXKFRQ-BFZJMCNQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hodgkinsine B: Dual Opioid–NMDA Enantiomer


Hodgkinsine B (CAS 586955-76-2, MF C33H38N6, MW 518.70) is the enantiomer of the trispyrrolidinoindoline alkaloid hodgkinsine, originally isolated from Hodgkinsonia frutescens (Rubiaceae) and Psychotria spp. [1]. It belongs to the oligocyclotryptamine class and possesses a distinctive dual mechanism: mu-opioid receptor (MOR) agonism coupled with NMDA receptor antagonism, a combination also reported for hodgkinsine [2]. The absolute and relative configuration of this non-natural enantiomer was firmly established through enantioselective total synthesis [1].

Hodgkinsine B: Stereochemical Identity and Biological Activity


Hodgkinsine B is a discrete stereoisomer whose biological activity cannot be inferred from hodgkinsine or other in-class trispyrrolidinoindoline alkaloids (e.g., chimonanthine, quadrigemine A) . The 2003 total synthesis demonstrated that hodgkinsine B is the enantiomer of natural hodgkinsine [1]; subsequently, a systematic stereoisomer library showed that antinociceptive potency varies markedly across the four low-energy hodgkinsine stereoisomers [2]. Procurement of the correct stereochemical entity is therefore critical for reproducible biological data, as even enantiomers may diverge in target engagement, off-target profiles, and in vivo pharmacology [2].

Hodgkinsine B: Quantitative Differentiation Evidence


Stereochemical Identity: Enantiomer vs. Natural Hodgkinsine

Hodgkinsine B is the synthetic enantiomer of the natural product hodgkinsine, as established by the first enantioselective total synthesis [1]. The late-stage resolution of the meso-3a,3a′-bispyrrolidinoindoline unit confirmed that hodgkinsine B is the mirror-image stereoisomer, not a diastereomer, of hodgkinsine [1]. The four low-energy stereoisomers of the hodgkinsine scaffold (including the two enantiomeric pairs) were subsequently synthesized and tested, confirming that stereochemical configuration is a primary determinant of antinociceptive activity [2].

Stereochemistry Enantioselective Synthesis Absolute Configuration

In Vivo Analgesic Potency in Tail-Flick Assay

Hodgkinsine B increases latency to tail withdrawal in the murine tail-flick test at a dose of 10 mg/kg . In contrast, the natural enantiomer hodgkinsine achieves the same effect at 5 mg/kg in the same model . This 2‑fold potency difference between enantiomers in a direct thermal nociception assay indicates that stereochemistry significantly modulates antinociceptive efficacy in vivo.

Antinociception Tail-Flick Test Dose-Response

Mu-Opioid Receptor Binding Affinity

In a structure–activity relationship (SAR) study of pyrrolidinoindoline alkaloids, hodgkinsine (the natural enantiomer) displayed low binding affinity for mu-opioid receptors [1]. In contrast, the dimeric chimonanthine monourethanes (−)- and (+)-chimonanthine monourethane exhibited strong binding to mu-opioid receptors [1]. No direct binding affinity data for hodgkinsine B are publicly available; however, the observation that hodgkinsine B maintains dual MOR–NMDA activity [2] suggests a distinct receptor interaction profile that differs from high-affinity dimeric ligands.

Mu-Opioid Receptor Binding Affinity SAR

Antimicrobial Activity Spectrum

Hodgkinsine B is reported to possess antiviral, antibacterial, and antifungal activities [1]. The natural enantiomer hodgkinsine shares this broad antimicrobial profile and additionally exhibits antiplatelet aggregation and activity against DNA viruses . Quantitative MIC values for hodgkinsine B against specific pathogens are not reported in the public literature, precluding direct potency comparisons within this activity dimension. Limited quantitative data for structurally related alkaloids (e.g., psychotridine showing 100% growth inhibition against Plasmodium falciparum at 25 μg/mL [2]) indicate that antimicrobial potency is highly scaffold- and compound-specific.

Antimicrobial Antifungal Antiviral

Synthetic Accessibility via Total Synthesis

The total synthesis of hodgkinsine B has been achieved through both a stereoselective late-stage resolution strategy (10 steps) [1] and a catalytic enantioselective desymmetrisation of meso-chimonanthine [2]. These synthetic routes are well-characterized, enabling scalable production without dependence on natural source extraction. In contrast, most related trispyrrolidinoindoline alkaloids (e.g., quadrigemine A, quadrigemine B) lack published total syntheses [3], making hodgkinsine B uniquely positioned for structure–activity relationship studies requiring a reliable, stereochemically defined synthetic supply.

Total Synthesis Process Chemistry Supply Chain

Hodgkinsine B: Key Application Scenarios


Stereochemistry–Activity Relationship in Antinociception

Hodgkinsine B, as the synthetic enantiomer of hodgkinsine [1], is ideally suited for stereochemistry-controlled antinociception studies. The 2‑fold dose separation relative to hodgkinsine in the tail-flick model (10 mg/kg vs. 5 mg/kg) provides a quantitative basis for comparing enantiomer-specific potency and for calibrating dose-response relationships across the stereoisomer library [2].

Dual Opioid–NMDA Mechanism Profiling

The dual opioid–NMDA mechanism, reported for both hodgkinsine [3] and hodgkinsine B [4], makes hodgkinsine B a valuable tool compound for dissecting combined MOR/NMDA pharmacology. This dual activity differentiates the trimeric scaffold from dimeric chimonanthine analogs that display high MOR affinity but lack NMDA antagonism [5], enabling targeted investigation of balanced dual-target analgesia.

Reliable Synthetic Supply for Pharmacology

With at least two published total syntheses [1][6], hodgkinsine B offers a scalable, synthesis-based supply chain. This synthetic tractability contrasts with natural-source-dependent quadrigemines [7] and ensures batch-to-batch stereochemical consistency, critical for multi-year drug discovery or in vivo pharmacology campaigns.

Antimicrobial Screening in Alkaloid Libraries

Although quantitative MIC data for hodgkinsine B are lacking [4], its reported antibacterial, antifungal, and antiviral activities [4] position it as a starter compound for constructing antimicrobial screening libraries. Researchers should pair it with hodgkinsine and related dimers to map antimicrobial potency within the pyrrolidinoindoline chemotype.

Technical Documentation Hub

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